molecular formula C14H10F3N5O2 B2373449 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine CAS No. 2034541-31-4

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine

Cat. No.: B2373449
CAS No.: 2034541-31-4
M. Wt: 337.262
InChI Key: KALBJYUMCUOYDM-UHFFFAOYSA-N
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Description

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-methyl-1,2,4-oxadiazole group and a 4-(trifluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Oxadiazole Group: The 3-methyl-1,2,4-oxadiazole group can be introduced via cyclization reactions involving nitrile oxides and hydrazides.

    Substitution with Trifluoromethoxyphenyl Group: The final step involves the substitution of the pyrimidine ring with the 4-(trifluoromethoxy)phenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)pyrimidin-4-amine
  • 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-chlorophenyl)pyrimidin-4-amine
  • 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)pyrimidin-4-amine

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2/c1-8-20-13(24-22-8)11-6-18-7-19-12(11)21-9-2-4-10(5-3-9)23-14(15,16)17/h2-7H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALBJYUMCUOYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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